

A Comparative Analysis of Vitamin B Content in Commercial Yeast Extracts

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Compound of Interest

Compound Name: Yeast extract

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For researchers, scientists, and drug development professionals, the selection of nutrient sources in cell culture and fermentation is critical. **Yeast extracts** are widely utilized for their rich composition of amino acids, peptides, carbohydrates, and notably, B vitamins. This guide provides a quantitative comparison of the vitamin B content in various commercially available **yeast extracts**, supported by established experimental protocols for their quantification.

Quantitative Comparison of Vitamin B Content

The following table summarizes the vitamin B content of several commercial **yeast extract** products. Data has been compiled from publicly available nutritional information and technical data sheets from the manufacturers. It is important to note that vitamin content can vary between batches and is often presented in different units (e.g., mg/100g, ppm). For the purpose of this comparison, all values have been standardized to milligrams per 100 grams (mg/100g).

Vitamin	Angel Yeast (B-Vitamins Yeast)[1]	Marmite (UK) [2]	Vegemite[3][4]	Lallemand FortifYeast™ PLUS B- complex[5]
B1 (Thiamine)	300 mg	7.7 mg	11 mg	180 - 260 mg
B2 (Riboflavin)	340 mg	6.8 mg	8.6 mg	260 - 380 mg
B3 (Niacin)	4000 mg	69 mg	50 mg	2600 - 3800 mg
B5 (Pantothenic Acid)	2000 mg	-	-	960 - 1320 mg
B6 (Pyridoxine)	400 mg	-	-	320 - 480 mg
B9 (Folic Acid)	80 mg	1250 µg (1.25 mg)	2000 µg (2 mg)	38 - 62 mg
B12 (Cobalamin)	1.2 mg	24 µg (0.024 mg)	-	300 - 700 µg (0.3 - 0.7 mg)

Note: A hyphen (-) indicates that the data was not available.

Experimental Protocols for Vitamin B Quantification

The accurate quantification of B vitamins in complex matrices like **yeast extract** requires robust analytical methods. The two most common and officially recognized methods are High-Performance Liquid Chromatography (HPLC) and Microbiological Assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying individual B vitamins. The general workflow involves extraction of vitamins from the **yeast extract**, followed by chromatographic separation and detection.

1. Sample Preparation and Extraction:

- **Acid Hydrolysis:** To release bound vitamins, a sample of **yeast extract** is typically hydrolyzed using an acid (e.g., hydrochloric acid) at elevated temperatures.[6]

- Enzymatic Hydrolysis: Alternatively, enzymatic treatment with enzymes like α -amylase, takadiastase, and acid phosphatase can be used to liberate vitamins.[6] Alkaline extraction has also been shown to be effective for the extraction of a broader range of B vitamins.[7][8]
- Purification: The resulting extract is then purified, often using solid-phase extraction (SPE) or immunoaffinity columns, to remove interfering substances.[6]

2. Chromatographic Separation:

- The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase column).
- A mobile phase gradient is used to separate the different B vitamins based on their physicochemical properties.

3. Detection and Quantification:

- Vitamins are detected using a UV-Vis or fluorescence detector set at the specific wavelength for each vitamin.
- Quantification is achieved by comparing the peak areas of the sample to those of known vitamin standards.

Microbiological Assay

Microbiological assays are bioassays that measure the potency of a vitamin by its effect on the growth of a specific microorganism that requires the vitamin for its growth.[2][9] This method is particularly useful for determining the biologically active form of the vitamin.

1. Preparation of Assay Media and Inoculum:

- A basal medium is prepared containing all the necessary nutrients for the growth of the test microorganism, except for the specific B vitamin being assayed.[10]
- A specific microorganism that has a metabolic requirement for the vitamin is chosen (e.g., *Lactobacillus leichmannii* for Vitamin B12).[10] An inoculum of this microorganism is prepared.

2. Assay Procedure:

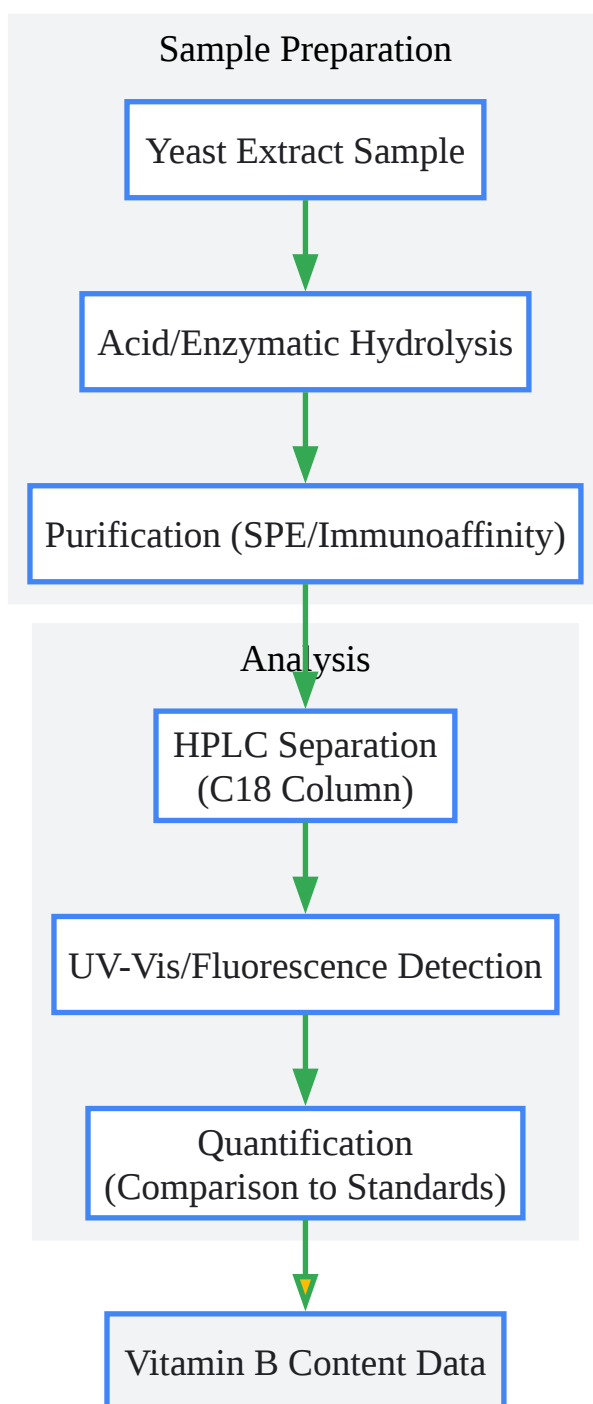
- A series of tubes are prepared with the basal medium and graded amounts of a standard solution of the vitamin.
- A parallel series of tubes are prepared with the basal medium and graded amounts of the **yeast extract** sample.
- All tubes are inoculated with the test microorganism and incubated under controlled conditions.

3. Measurement and Calculation:

- The growth of the microorganism in each tube is measured by turbidimetry (measuring the cloudiness of the solution) or by titrating the acid produced during growth.
- A standard curve is plotted with the growth response against the known concentrations of the vitamin standard.
- The vitamin content of the **yeast extract** sample is determined by interpolating its growth response on the standard curve.[\[10\]](#)

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the quantification of B vitamins in **yeast extract** using HPLC.



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